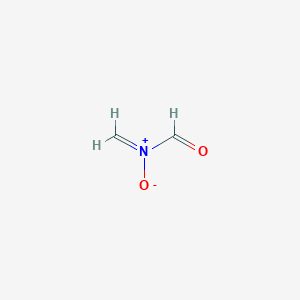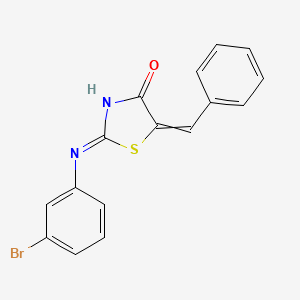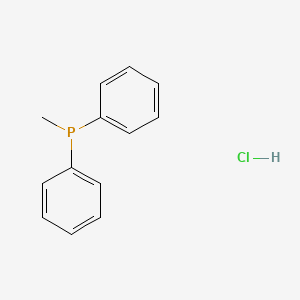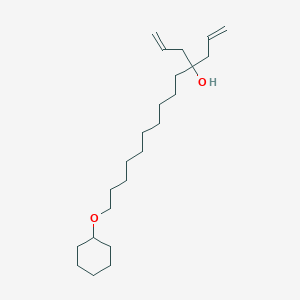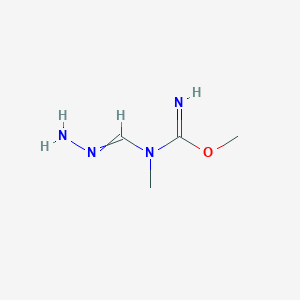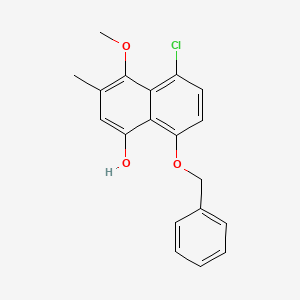
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a benzyloxy group, a chlorine atom, a methoxy group, and a methyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl chloride under basic conditions to introduce the benzyloxy group . The chlorination and methoxylation steps can be performed using appropriate reagents such as thionyl chloride and dimethyl sulfate, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the chlorine or methoxy groups, leading to dechlorination or demethylation.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide and sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction of the chlorine atom can produce the corresponding hydrocarbon .
Scientific Research Applications
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and methoxy groups can influence the compound’s electronic properties . These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Shares the benzyloxy group but lacks the chlorine and methoxy groups.
5-Chloro-8-hydroxyquinoline: Contains the chlorine atom but not the benzyloxy or methoxy groups.
4-Methoxy-8-hydroxyquinoline: Has the methoxy group but not the benzyloxy or chlorine groups.
Uniqueness
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89475-10-5 |
|---|---|
Molecular Formula |
C19H17ClO3 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
5-chloro-4-methoxy-3-methyl-8-phenylmethoxynaphthalen-1-ol |
InChI |
InChI=1S/C19H17ClO3/c1-12-10-15(21)18-16(23-11-13-6-4-3-5-7-13)9-8-14(20)17(18)19(12)22-2/h3-10,21H,11H2,1-2H3 |
InChI Key |
CNRGEYAANIQCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)O)OCC3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


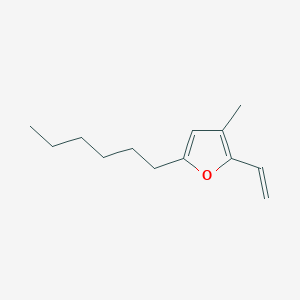

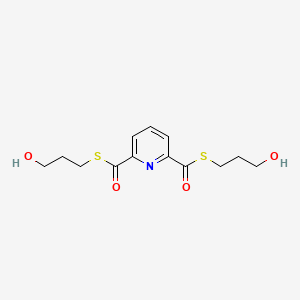
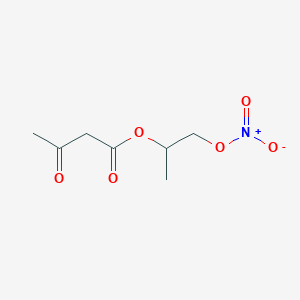

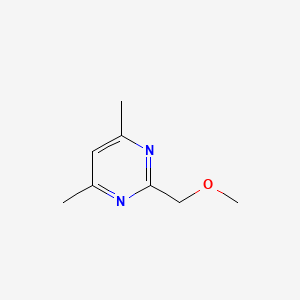
silane](/img/structure/B14398677.png)
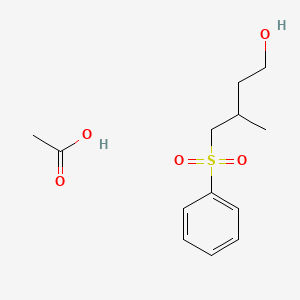
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
